molecular formula C22H25NO4 B14389700 4-Methylcyclohexyl 4-(4-methoxybenzamido)benzoate CAS No. 88340-47-0

4-Methylcyclohexyl 4-(4-methoxybenzamido)benzoate

Cat. No.: B14389700
CAS No.: 88340-47-0
M. Wt: 367.4 g/mol
InChI Key: DFKPJLAFDHTNLI-UHFFFAOYSA-N
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Description

4-Methylcyclohexyl 4-(4-methoxybenzamido)benzoate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a 4-methylcyclohexyl group attached to a benzoate moiety, which is further substituted with a 4-methoxybenzamido group. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylcyclohexyl 4-(4-methoxybenzamido)benzoate typically involves multiple steps. One common method includes the esterification of 4-methylcyclohexanol with 4-(4-methoxybenzamido)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexyl 4-(4-methoxybenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylcyclohexyl 4-(4-methoxybenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methylcyclohexyl 4-(4-methoxybenzamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzamidobenzoic Acid Hydrazide Derivatives: These compounds share a similar benzoate structure and have been studied for their biological activities.

    4-Methoxymethylbenzoic Acid: Another compound with a methoxybenzamido group, used in various chemical reactions.

Uniqueness

4-Methylcyclohexyl 4-(4-methoxybenzamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

88340-47-0

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

(4-methylcyclohexyl) 4-[(4-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C22H25NO4/c1-15-3-11-20(12-4-15)27-22(25)17-5-9-18(10-6-17)23-21(24)16-7-13-19(26-2)14-8-16/h5-10,13-15,20H,3-4,11-12H2,1-2H3,(H,23,24)

InChI Key

DFKPJLAFDHTNLI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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